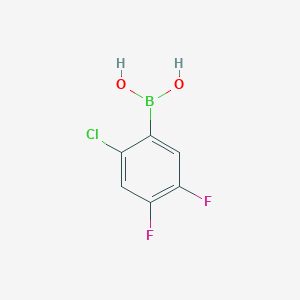

2-Chloro-4,5-difluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGFPOBSXTDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801916-39-1 | |

| Record name | 2-chloro-4,5-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,5-difluorophenylboronic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1801916-39-1), a key organoboron compound utilized in modern synthetic chemistry. The document details its physicochemical properties, spectroscopic and structural characterization, core reactivity, and significant applications, particularly for researchers, scientists, and professionals in drug development and materials science. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, supported by a detailed experimental protocol for the Suzuki-Miyaura reaction. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic boronic acid that has emerged as a valuable intermediate in organic synthesis. The strategic placement of three distinct halogen substituents—one chlorine and two fluorine atoms—on the phenyl ring imparts unique electronic properties and steric influences. These features make it a highly sought-after building block for introducing a 2-chloro-4,5-difluorophenyl moiety into complex molecular architectures.

In the fields of medicinal chemistry and drug discovery, the incorporation of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The additional presence of a chlorine atom provides another point of synthetic diversity and influences the overall electronic nature of the ring. Consequently, this reagent is instrumental in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1801916-39-1 | [5][6] |

| Molecular Formula | C₆H₄BClF₂O₂ | [5] |

| Molecular Weight | 192.36 g/mol | [5] |

| Appearance | Solid; typically a white to off-white crystalline powder. | [1] |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature in a dry, dark place under an inert atmosphere. | [7][8] |

| Stability | Stable under recommended storage conditions. Prone to dehydration to form a boroxine anhydride. | [7] |

Molecular Structure

The structure of this compound features a planar phenyl ring bonded to a trigonal planar boronic acid group [-B(OH)₂].

Caption: 2D Structure of this compound.

Spectroscopic and Structural Characterization

While specific spectral data for this exact molecule is not publicly available, its identity and purity can be confirmed using standard analytical techniques. The expected spectral characteristics can be inferred from closely related analogs like 2,5-difluorophenylboronic acid.[9]

-

¹H NMR: The spectrum would show two aromatic protons, appearing in the 7.0-8.0 ppm range. Their signals would exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The two hydroxyl protons of the boronic acid group would appear as a single, broad singlet whose chemical shift is highly dependent on solvent and concentration.[9]

-

¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon directly attached to the boron atom will likely be a broad signal and may be difficult to resolve. Carbons bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.[9]

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[9][10]

-

¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[9]

-

X-Ray Crystallography: Based on studies of similar compounds, the molecular structure is expected to be nearly planar, indicating electronic delocalization between the boronic acid group and the aromatic ring. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3][11] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Causality in Experimental Design: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center. This can facilitate the transmetalation step but also makes the C-B bond more susceptible to cleavage by base (protodeboronation), a common side reaction.[12] Therefore, the choice of reaction conditions is critical.

-

Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex, is required.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential. They stabilize the palladium center, promote the oxidative addition of the halide (especially less reactive chlorides), and facilitate the reductive elimination step.[12][13]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[13] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH to minimize the competing protodeboronation of the electron-deficient boronic acid.[12]

-

Solvent: A biphasic solvent system (e.g., THF/water, dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow for coupling this compound with a generic aryl bromide.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the organic solvent (e.g., 5 mL of dioxane).

-

-

Execution:

-

Add the organic solvent to the Schlenk flask containing the solids, followed by the aqueous solvent (e.g., 1-2 mL of degassed water).

-

Add the catalyst/ligand solution to the reaction mixture.

-

Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

-

-

Monitoring & Work-up:

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

-

Isolation and Validation:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Validate the structure and purity of the final biaryl product using NMR spectroscopy and mass spectrometry.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The 2-chloro-4,5-difluorophenyl motif is incorporated into molecules across various research domains due to the beneficial properties conferred by the halogen atoms.

-

Pharmaceutical Development: This building block is used to synthesize complex molecules as potential therapeutic agents, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.[1][2]

-

Agrochemicals: It serves as an intermediate in the creation of novel herbicides and pesticides where bioavailability and metabolic stability are crucial.[1]

-

Materials Science: It can be used in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials where the electronic properties of the fluorinated ring system are advantageous.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move person to fresh air.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its efficient use in Suzuki-Miyaura cross-coupling reactions. The combined electronic effects of its chloro and difluoro substituents make it an attractive building block for accessing complex, halogenated biaryl systems. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

-

Wikipedia. (2023). Suzuki reaction. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 20, 2026, from [Link]

-

LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

-

Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. Retrieved January 20, 2026, from [Link]

-

Walker, S. D., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 20, 2026, from [Link]

-

Valcárcel, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 2-Chloro-4-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,5-difluorophenylboronic acid

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

Phenylboronic acids are indispensable reagents in contemporary organic synthesis, serving as cornerstone building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon bonds has revolutionized the construction of complex molecular architectures. Within this class of compounds, halogenated derivatives, particularly those bearing fluorine atoms, have garnered significant attention from the medicinal chemistry community. The incorporation of chlorine and fluorine into a phenylboronic acid scaffold, as in 2-Chloro-4,5-difluorophenylboronic acid, provides a powerful tool for drug development professionals. These halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2]

This guide offers a comprehensive technical overview of a robust synthetic pathway to this compound and details the suite of analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate with a borate ester.[3] The following protocol describes a reliable and widely adopted method involving a lithium-halogen exchange followed by electrophilic trapping.

Proposed Synthetic Pathway

The chosen synthetic route begins with a readily available starting material, 1-bromo-2-chloro-4,5-difluorobenzene. The key transformation involves a selective lithium-halogen exchange at the more reactive bromine position, followed by borylation and subsequent hydrolysis.

Expertise & Experience: The "Why" Behind the Protocol

-

Choice of Starting Material: 1-bromo-2-chloro-4,5-difluorobenzene is selected due to the significant difference in reactivity between the bromine and chlorine atoms in lithium-halogen exchange reactions. The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating selective metalation at the bromine-bearing carbon.

-

Anhydrous Conditions: The use of anhydrous solvents, such as tetrahydrofuran (THF) distilled from sodium-benzophenone ketyl, is critical.[4] Organolithium reagents are extremely strong bases and will readily react with protic sources, including trace amounts of water, which would quench the reaction.

-

Low-Temperature Control: The reaction is maintained at -78 °C (a dry ice/acetone bath). This low temperature is essential to prevent the highly reactive aryllithium intermediate from undergoing side reactions, such as reaction with the THF solvent or decomposition.[5]

-

Electrophilic Trap: Trimethyl borate or triisopropyl borate serves as the boron source. The boron atom is electrophilic and is readily attacked by the nucleophilic carbon of the aryllithium intermediate.

-

Acidic Workup: The final hydrolysis step with an acid, such as hydrochloric acid, is necessary to convert the boronate ester intermediate into the desired boronic acid.[5]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[4][5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Formation of the Aryllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield pure this compound.[4][5]

Part 2: Characterization and Data Interpretation: A Self-Validating System

The structural confirmation and purity assessment of the synthesized this compound rely on a combination of spectroscopic and chromatographic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the identity and quality of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach is highly informative.[6]

-

¹H NMR: The spectrum will show two signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Each signal will likely appear as a doublet of doublets due to coupling to the adjacent proton and one of the fluorine atoms. A broad singlet, whose chemical shift is dependent on concentration and solvent, will be observed for the two exchangeable protons of the B(OH)₂ group.

-

¹³C NMR: The aromatic region (100-165 ppm) will display six distinct signals for the six carbon atoms of the phenyl ring. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom attached to the boron will often be broad and may have a lower intensity.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[6]

-

¹¹B NMR: A single, broad signal is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition information.

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₆H₄BClF₂O₂. The monoisotopic mass is 191.9941.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which is typically involved in hydrogen bonding.

-

B-O Stretch: A strong absorption band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.

Summary of Characterization Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm (2H, multiplets); B(OH)₂: broad singlet (2H, variable shift). |

| ¹³C NMR | Aromatic carbons: ~100-165 ppm (6 signals, C-F and C-B couplings observed). |

| ¹⁹F NMR | Two distinct signals between -110 and -140 ppm. |

| ¹¹B NMR | A single broad signal around 28-33 ppm.[6] |

| MS (EI) | Molecular Ion (M+): m/z ~192. Characteristic isotopic pattern for one chlorine atom (M+ and M+2 in ~3:1 ratio). |

| HRMS | Calculated for C₆H₄B³⁵ClF₂O₂: 191.9941. Found: ± 5 ppm. |

| IR (cm⁻¹) | ~3200-3600 (broad, O-H stretch); ~1350 (strong, B-O stretch); ~1100-1300 (strong, C-F stretch). |

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel pharmaceutical candidates. Its trifunctional substitution pattern allows for precise structural modifications to optimize drug properties.

-

Metabolic Blocking: The fluorine atoms, particularly at the 4- and 5-positions, can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule.

-

Modulation of Physicochemical Properties: The combination of a chloro group and two fluoro groups significantly alters the electronic properties and lipophilicity of the phenyl ring, which can be exploited to enhance membrane permeability or target binding affinity.

-

Key Intermediate in Suzuki-Miyaura Coupling: This boronic acid is primarily used in palladium-catalyzed Suzuki-Miyaura reactions to couple the 2-chloro-4,5-difluorophenyl moiety to various aromatic and heteroaromatic systems, enabling the rapid generation of compound libraries for lead optimization.[7]

The strategic placement of these halogen atoms provides medicinal chemists with a versatile tool to address common challenges in drug design, such as improving metabolic stability and fine-tuning binding interactions.[1][2]

References

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. [Link]

-

Sandrock, D. L., et al. (2010). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 75(15), 5021–5028. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Chemistry

An In-depth Technical Guide to 2-Chloro-4,5-difluorophenylboronic acid

In the landscape of contemporary organic synthesis and medicinal chemistry, aryloronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, fluorinated derivatives have garnered significant attention. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide focuses on a specific, highly functionalized reagent, this compound, providing an in-depth analysis of its properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development.

PART 1: Core Compound Identity and Physicochemical Properties

This compound is a trifunctional building block, offering three distinct points for chemical modification: the boronic acid moiety for cross-coupling, the chlorine atom for nucleophilic substitution or further cross-coupling, and the difluorophenyl ring which imparts unique electronic properties.

The definitive identifier for this compound is its CAS Number: 1801916-39-1 .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1801916-39-1 | [1] |

| Molecular Formula | C₆H₄BClF₂O₂ | [1] |

| Molecular Weight | 192.36 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | General knowledge |

PART 2: Synthesis of this compound

The synthesis of arylboronic acids commonly proceeds via the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic workup. The following is a representative, field-proven protocol for the synthesis of a structurally related compound, which can be adapted for this compound, starting from 1-bromo-2-chloro-4,5-difluorobenzene.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is based on established methods for the synthesis of similar arylboronic acids.[2]

Step 1: Lithiation of the Aryl Bromide

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. The choice of this low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange at the bromine position, which is more reactive than the chlorine.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Borylation

-

To the freshly prepared aryllithium species, slowly add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The borate ester acts as the boron source.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C and slowly quench with aqueous hydrochloric acid (1 M). This step hydrolyzes the boronate ester to the desired boronic acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

PART 3: Application in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[3][4]

The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][5]

Experimental Protocol: A General Suzuki-Miyaura Coupling

Step 1: Reaction Setup

-

In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., an aryl bromide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). The base is crucial for the activation of the boronic acid and facilitation of the transmetalation step.[5]

Step 2: Reaction Execution

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous phase.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Significance in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the design of novel therapeutic agents. Boron-containing compounds have emerged as a significant class of pharmaceuticals, with several FDA-approved drugs.[6][7]

The presence of the dichlorofluoro substitution can lead to:

-

Modulated Electronic Properties: The electron-withdrawing nature of the halogen atoms can influence the pKa of the boronic acid and the reactivity of the aromatic ring.

-

Enhanced Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with protein targets.

-

Improved Pharmacokinetic Profile: Fluorine substitution can block metabolic pathways, leading to increased drug half-life.

Table 2: Examples of FDA-Approved Boronic Acid-Containing Drugs

| Drug Name | Mechanism of Action | Therapeutic Area |

| Bortezomib (Velcade®) | Proteasome inhibitor | Multiple Myeloma |

| Ixazomib (Ninlaro®) | Proteasome inhibitor | Multiple Myeloma |

| Vaborbactam (Vabomere®) | β-lactamase inhibitor | Bacterial Infections |

| Tavaborole (Kerydin®) | Antifungal | Onychomycosis |

| Crisaborole (Eucrisa®) | PDE4 inhibitor | Atopic Dermatitis |

This compound is particularly relevant for projects in the "beyond rule of 5" (bRo5) chemical space, where larger and more complex molecules are being explored as drugs.[8] Its ability to be readily incorporated into complex scaffolds via robust coupling chemistry makes it an attractive starting material.

PART 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally similar compounds.[9][10][11][12]

Table 3: Safety and Handling Information

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent eye and skin contact. Phenylboronic acids can be irritating.[11][12] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. | To prevent inhalation of the powder, which may cause respiratory irritation.[11] |

| Storage | Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. | To prevent degradation and ensure stability. Boronic acids can be sensitive to moisture and air. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | To mitigate irritation and potential damage.[9][11] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | To remove the chemical and prevent prolonged skin contact.[9][11] |

| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | To remove the individual from exposure and provide respiratory support if needed.[9][11] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance.[9] |

References

-

Material Safety Data Sheet - 2,4-Difluorophenylboronic acid - Cole-Parmer. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available from: [Link]

-

Suzuki reaction - Wikipedia. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

-

(2-Chloro-4,5-difluorophenyl)boronic acid 100mg - Dana Bioscience. Available from: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available from: [Link]

-

Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem. Available from: [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available from: [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. Available from: [Link]

Sources

- 1. This compound | 1801916-39-1 [sigmaaldrich.com]

- 2. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Molecular Structure and Application of 2-Chloro-4,5-difluorophenylboronic Acid

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4,5-difluorophenylboronic acid, a key building block for researchers in medicinal chemistry and materials science. We will explore its core molecular structure, including electronic and solid-state properties, and detail the spectroscopic techniques essential for its characterization. The guide presents validated experimental protocols for its synthesis and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. By elucidating the causality behind its reactivity and utility, this document serves as a comprehensive resource for scientists leveraging fluorinated organoboron compounds in advanced research and development.

Introduction to Fluorinated Phenylboronic Acids in Drug Discovery

The strategic incorporation of boron and fluorine into organic molecules represents two of the most powerful tactics in modern drug discovery. Boronic acids, since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003, have been recognized not just as versatile synthetic intermediates but as potent pharmacophores capable of forming reversible covalent bonds with biological targets.[1][2] The boronic acid moiety can interact with active site nucleophiles, such as the threonine hydroxyl group in the proteasome, leading to potent and specific inhibition.[1]

Concurrently, the use of fluorine in medicinal chemistry is a well-established strategy to enhance the pharmacological profile of drug candidates.[3] The introduction of fluorine atoms can profoundly modulate key properties, including:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving membrane permeability and oral bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets and can alter the acidity (pKa) of nearby functional groups.[3][4]

This compound emerges at the intersection of these two strategies. It provides a pre-functionalized, electron-deficient aromatic ring that is primed for introduction into complex molecular scaffolds, making it a highly valuable reagent for drug development professionals seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its reactivity and handling.

Chemical Identity

The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1801916-39-1 | [5] |

| Molecular Formula | C₆H₄BClF₂O₂ | |

| Molecular Weight | 192.36 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [6] |

| InChI Key | MSMGFPOBSXTDFW-UHFFFAOYSA-N | [5] |

| Canonical SMILES | B(C1=CC(=C(C=C1Cl)F)F)(O)O | - |

Electronic and Geometric Structure

The geometry around the boron atom in this compound is trigonal planar, a consequence of its sp² hybridization. This planarity extends to the entire molecule, as studies on analogous structures like 2,4-difluorophenylboronic acid show an essentially planar conformation.[7][8] This coplanarity facilitates electronic delocalization between the vacant p-orbital on the boron atom and the π-system of the phenyl ring.[7] This interaction is evidenced by a B-C bond length that is typically shorter than a standard single bond.[7]

The electronic nature of the aromatic ring is heavily influenced by the three halogen substituents. The chlorine atom at the ortho position and the two fluorine atoms at the meta and para positions (relative to the boronic acid) are all strongly electron-withdrawing groups. This has two major consequences:

-

It lowers the electron density of the aromatic ring, influencing its reactivity in subsequent chemical transformations.

-

It increases the Lewis acidity of the boron atom, which is a critical factor in the transmetalation step of the Suzuki-Miyaura reaction.

Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state behavior can be confidently predicted from closely related compounds. Phenylboronic acids characteristically form hydrogen-bonded dimers in the solid state.[7][8] The hydroxyl groups of two molecules interact via strong O-H···O hydrogen bonds to create a stable, eight-membered ring motif known as an R²₂(8) synthon.[7]

Furthermore, the fluorine atoms can participate in weaker, secondary hydrogen bonding interactions (e.g., O-H···F), linking these primary dimers into extended two- or three-dimensional networks.[7][8] These robust intermolecular forces are responsible for the compound's crystalline nature and its typically high melting point.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure and analysis of similar compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR is the most powerful tool for elucidating the precise structure of this compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Causality |

| ¹H | 7.0 - 8.0 (Aromatic) | Two signals expected for the two non-equivalent aromatic protons. Splitting patterns will be complex due to both H-H and H-F coupling. |

| Variable (Broad singlet) | The B(OH)₂ protons are labile and their chemical shift is highly dependent on solvent, concentration, and water content. They often exchange with D₂O. | |

| ¹³C | 100 - 165 | Aromatic carbons. The carbon attached to boron (C1) will be broad. Carbons attached to fluorine (C4, C5) will exhibit large one-bond C-F couplings. |

| ¹⁹F | -110 to -140 | Two distinct signals are expected for the two non-equivalent fluorine atoms, each likely showing coupling to the other fluorine and adjacent protons. |

| ¹¹B | 28 - 33 | A single, characteristically broad signal is expected for the three-coordinate, trigonal planar boron atom. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is useful for confirming the presence of key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Appearance |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, very broad |

| ~1600, ~1475 | C=C aromatic ring stretches | Medium to sharp |

| ~1350 | B-O stretch | Strong |

| 1300 - 1100 | C-F stretch | Strong, sharp |

| ~700 | B-C stretch | Medium |

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural validation.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a 30-degree pulse width and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

¹⁹F and ¹¹B NMR Acquisition: If available, acquire spectra for these nuclei. They provide definitive confirmation of the fluorine substituents and the boron environment, respectively.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Synthesis Pathway

The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 1-Bromo-2-chloro-4,5-difluorobenzene

This procedure is adapted from established methods for preparing arylboronic acids.[10][11]

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a solution of 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.

-

-

Borylation:

-

In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C under an inert atmosphere.

-

Transfer the freshly prepared Grignard reagent to the trimethyl borate solution via cannula at a rate that maintains the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford the pure this compound.

-

Workflow Diagram: Synthesis of this compound

Caption: Synthesis workflow from the aryl bromide precursor.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12]

The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation

First reported in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[12] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. It is particularly crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[13]

Catalytic Cycle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.[14]

-

Transmetalation: The boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex [R²-B(OH)₃]⁻.[15] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new R¹-Pd(II)-R² intermediate.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling Reaction

This protocol describes a typical procedure for coupling this compound with a generic aryl bromide.

-

Reaction Setup: To a reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water. The solvent choice is crucial and often requires optimization.

-

Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: The Role in Modern Drug Development

This compound is more than a simple chemical reagent; it is a precisely engineered tool for molecular design. It offers medicinal chemists a reliable method to introduce the 2-chloro-4,5-difluorophenyl moiety, a fragment with a unique electronic and steric profile, into lead compounds. The presence and specific placement of the chloro and fluoro substituents provide a powerful lever for modulating metabolic stability, receptor binding interactions, and overall physicochemical properties. Its robust performance in the Suzuki-Miyaura coupling ensures its place as a staple building block in the synthesis of complex, next-generation therapeutics and advanced functional materials.

References

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health. (n.d.). 2,4-Difluorophenylboronic acid. [Link]

-

ResearchGate. (2009). (PDF) 2,4-Difluorophenylboronic acid. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PubChem. (n.d.). 2,4-Difluorophenylboronic acid. [Link]

-

DCU Research Repository. (2021). N-(2,4-difluorophenyl)-2-fluorobenzamide. [Link]

-

ChemWhat. (n.d.). 2-CHLORO-4-FLUOROPHENYLBORONIC ACID CAS#: 313545-72-1. [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

OMICS International. (n.d.). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]

-

LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Dana Bioscience. (n.d.). (2-Chloro-4,5-difluorophenyl)boronic acid 100mg. [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

-

National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1801916-39-1 [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Niche Reagent

2-Chloro-4,5-difluorophenylboronic acid stands as a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for the formation of carbon-carbon bonds. However, a significant data gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This guide is designed to address this gap by providing a comprehensive overview based on predicted data, analogies to similar compounds, and detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. As a Senior Application Scientist, the aim is to provide not just data, but a framework for understanding and practically applying solubility principles to this specific molecule.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application. In the absence of experimentally verified data, we turn to reliable in silico prediction tools to provide a working profile for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₆H₄BClF₂O₂ | Provides the elemental composition. |

| Molecular Weight | 192.36 g/mol | Influences the mass-to-volume ratio in solution. |

| pKa | ~7.5 - 8.5 | The acidity of the boronic acid functional group is crucial for its reactivity and solubility, especially in protic or aqueous-containing solvent systems. A lower pKa indicates a stronger acid. |

| logP | ~2.0 - 2.5 | The logarithm of the partition coefficient between octanol and water is a key indicator of a compound's lipophilicity (affinity for fatty or non-polar environments) versus hydrophilicity (affinity for aqueous environments). A higher logP suggests greater solubility in non-polar organic solvents. |

| Melting Point | Not available | The melting point can provide an indirect measure of the intermolecular forces, which also influence the dissolution process. |

Expert Insights on Predicted Values:

The predicted pKa suggests that this compound is a weak acid. The electron-withdrawing effects of the chlorine and two fluorine atoms on the phenyl ring are expected to increase its acidity compared to unsubstituted phenylboronic acid (pKa ~8.8). This acidity will influence its solubility in basic aqueous solutions, where it will deprotonate to form the more soluble boronate salt.

The predicted logP value indicates a moderate level of lipophilicity. This suggests that the compound will likely exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity, and limited solubility in water. The presence of the halogen atoms contributes to this lipophilicity.

Section 2: Expected Solubility Profile: An Analog-Based Approach

General Solubility Trends for Phenylboronic Acids:

-

Polar Aprotic Solvents (e.g., THF, Dioxane, Acetone, DMF, DMSO): Phenylboronic acids generally exhibit good to excellent solubility in these solvents. The ability of these solvents to act as hydrogen bond acceptors facilitates the dissolution of the boronic acid's hydroxyl groups.

-

Ethers (e.g., Diethyl ether): Good solubility is typically observed.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is common.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Solubility is often moderate, influenced by the substituents on the phenyl ring.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is expected, although the potential for esterification with the solvent should be considered, especially at elevated temperatures or in the presence of catalysts.

-

Non-polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Poor solubility is generally observed.

-

Water: The solubility of phenylboronic acids in water is typically low, but it increases significantly with rising pH due to the formation of the anionic boronate species.

Expected Behavior of this compound:

The presence of the chloro and difluoro substituents will increase the molecule's overall polarity and lipophilicity compared to unsubstituted phenylboronic acid. Therefore, it is anticipated that this compound will be:

-

Readily soluble in polar aprotic solvents like THF, DMF, and DMSO.

-

Moderately to well soluble in ethers, chlorinated solvents, and alcohols.

-

Slightly soluble to sparingly soluble in aromatic hydrocarbons.

-

Poorly soluble in non-polar aliphatic hydrocarbons.

-

Very slightly soluble in neutral water, with solubility increasing in basic aqueous solutions.

Section 3: Experimental Protocols for Solubility Determination

The following protocols provide robust and reliable methods for determining the solubility of this compound in various solvents. The choice of method depends on the required accuracy, throughput, and available equipment.

Gravimetric Method (Shake-Flask)

This is a classic and highly accurate method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined gravimetrically after solvent evaporation.

Experimental Workflow:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium solubility is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

Drying and Weighing: Transfer the supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent completely. A vacuum oven or a gentle stream of nitrogen can be used to facilitate drying. Once the solvent is fully removed, weigh the container with the solid residue.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

Trustworthiness Check: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. The standard deviation should be minimal.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it suitable for determining the solubility of sparingly soluble compounds and for analyzing solubility in complex mixtures.[1][2]

Principle: A saturated solution is prepared, and after filtration or centrifugation, the supernatant is diluted and analyzed by HPLC with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve.

Experimental Workflow:

Caption: HPLC-based solubility determination workflow.

Step-by-Step Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Calibration Curve: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution.

-

Sample Preparation: Filter the saturated solution through a 0.45 µm syringe filter or centrifuge it to remove any undissolved particles. Accurately dilute a known volume of the clear supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Then, inject the diluted sample solution and record its peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original sample is then calculated by multiplying this concentration by the dilution factor.

Suggested HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy, likely in the 220-280 nm range).

-

Injection Volume: 10 µL.

Trustworthiness Check: The calibration curve should have a correlation coefficient (R²) of >0.99. The analysis of the sample should be repeated to ensure precision.

Section 4: Data Interpretation and Application in Drug Development

The solubility data, whether experimentally determined or estimated, is a critical parameter in several stages of drug development:

-

Reaction Optimization: Knowing the solubility in different solvents allows for the selection of the optimal reaction medium to ensure homogeneity and maximize reaction rates and yields.

-

Purification: Solubility data is essential for developing effective crystallization and chromatography purification methods.

-

Formulation Development: For compounds intended for biological testing, understanding their aqueous solubility is paramount for creating suitable formulations for in vitro and in vivo studies.

-

Predicting Bioavailability: While not a direct measure, solubility is a key component of the Biopharmaceutics Classification System (BCS) and is used to predict the oral bioavailability of a drug candidate.

Conclusion

While a definitive, published value for the solubility of this compound remains elusive, this guide provides a robust framework for researchers to understand, predict, and, most importantly, experimentally determine this crucial parameter. By leveraging the provided physicochemical predictions, analog-based reasoning, and detailed experimental protocols, scientists and drug development professionals can confidently handle and utilize this versatile reagent in their research endeavors. The self-validating nature of the described protocols ensures that the generated data will be reliable and directly applicable to the specific experimental context.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Lent, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

ResearchGate. (2020, January 23). (PDF) Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. [Link]

-

PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

-

ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-4,5-difluorophenylboronic Acid

This guide provides an in-depth technical overview of the essential spectroscopic techniques for the characterization of 2-Chloro-4,5-difluorophenylboronic acid (CAS No. 1801916-39-1).[1][2][3][4] As a critical building block in contemporary drug discovery and organic synthesis, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Structural Significance of this compound

This compound is a trifunctionalized aromatic compound, presenting a unique combination of electronic and steric properties. The interplay of the electron-withdrawing chloro and fluoro substituents with the versatile boronic acid moiety makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate spectral characterization is the cornerstone of its quality control, ensuring reproducibility and success in downstream applications. This guide will detail the expected outcomes and optimal methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is essential for a comprehensive analysis.

Experimental Protocol for NMR Analysis

A standardized protocol for high-quality NMR data acquisition is crucial for reproducibility.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.[5][6]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[7] The choice of solvent is critical as it can influence the chemical shift of the labile B(OH)₂ protons.[7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent issues with magnetic field homogeneity.[8]

-

For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[8]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for resolving the complex spin systems.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. A longer relaxation delay (2-5 seconds) and a greater number of scans are necessary due to the low natural abundance of ¹³C.[6]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, leading to short acquisition times.[7]

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. The quadrupolar nature of the boron nucleus can result in broad signals.

Expected NMR Spectral Features

While specific, publicly available spectra for this exact compound are scarce, the expected features can be reliably predicted based on the analysis of structurally similar fluorinated and halogenated phenylboronic acids.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling | Rationale and Expert Insights |

| ¹H | ~7.0 - 8.5 | Doublets or doublets of doublets. A broad singlet for B(OH)₂. | The two aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. The B(OH)₂ protons are exchangeable and their signal can be broad and its position concentration-dependent.[7] |

| ¹³C | ~100 - 165 | Singlets or doublets (due to C-F coupling). | Aromatic carbons will appear in this region. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). The carbon attached to the boron atom may be broad and difficult to observe due to quadrupolar relaxation. |

| ¹⁹F | ~ -110 to -140 | Two distinct signals, likely appearing as complex multiplets. | The two fluorine atoms are in different chemical environments and will therefore be non-equivalent, giving rise to two separate signals. Each signal will be split by the other fluorine and by neighboring protons. |

| ¹¹B | ~ 28 - 33 | A single, broad signal. | This chemical shift range is characteristic of a trigonal planar boronic acid.[7] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in this compound.

Experimental Protocol for FT-IR Analysis

For a solid sample, several preparation methods are available. The choice depends on the desired spectral quality and available equipment.

Thin Solid Film Method:

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[9]

-

Apply a drop of this solution onto a single IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Acquire the spectrum. The intensity can be adjusted by adding more solution or by diluting the initial solution.[9]

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder and acquire the spectrum.

Expected FT-IR Spectral Features

The infrared spectrum will be characterized by absorptions corresponding to the vibrations of the various functional groups within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (boronic acid) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding, which can be both intramolecular and intermolecular in the solid state. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium | A series of peaks is expected in this region due to the complex vibrations of the benzene ring.[10][11] |

| B-O Stretch | 1310 - 1380 | Strong | A strong, characteristic absorption for the boronic acid functional group. |

| C-F Stretch | 1100 - 1300 | Strong | The presence of two C-F bonds will likely result in strong absorptions in this region. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | The position can be influenced by the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Isotopic Patterns

Mass spectrometry is used to determine the molecular weight and can provide valuable structural information through fragmentation analysis. For this compound, the isotopic distribution of chlorine is a key diagnostic feature.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

Expected Mass Spectral Features

-

Molecular Ion Peak (M): The molecular weight of this compound is 192.36 g/mol .

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak.[12][13] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[12][13]